molecular formula C21H23F3N2 B3558470 1-[(E)-3-phenylprop-2-enyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

1-[(E)-3-phenylprop-2-enyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B3558470
M. Wt: 360.4 g/mol
InChI Key: DUCUYDCUCOPAER-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-3-phenylprop-2-enyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and a trifluoromethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-phenylprop-2-enyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves multi-step organic reactions. One common approach is the alkylation of piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions to form the intermediate 4-[[2-(trifluoromethyl)phenyl]methyl]piperazine. This intermediate is then subjected to a Heck reaction with 3-phenylprop-2-enyl bromide in the presence of a palladium catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-phenylprop-2-enyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-enyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(E)-3-phenylprop-2-enyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[(E)-3-phenylprop-2-enyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the phenylprop-2-enyl group contributes to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-3-phenylprop-2-enyl]-4-phenylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-[[2-(trifluoromethyl)phenyl]methyl]piperazine: Lacks the phenylprop-2-enyl group, affecting its overall activity and applications.

Uniqueness

1-[(E)-3-phenylprop-2-enyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of both the trifluoromethyl and phenylprop-2-enyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2/c22-21(23,24)20-11-5-4-10-19(20)17-26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCUYDCUCOPAER-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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